1-Bromo-2-(2-methoxyethoxy)cyclohexane
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Overview
Description
1-Bromo-2-(2-methoxyethoxy)cyclohexane is an organic compound with the molecular formula C9H17BrO2 It is a brominated ether derivative of cyclohexane, characterized by the presence of a bromine atom and a methoxyethoxy group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-methoxyethoxy)cyclohexane can be synthesized through a multi-step process involving the bromination of cyclohexane followed by the introduction of the methoxyethoxy group. The general synthetic route involves:
Bromination: Cyclohexane is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromocyclohexane.
Etherification: The bromocyclohexane is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride (NaH) to introduce the methoxyethoxy group, forming this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-methoxyethoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of cyclohexanol, cyclohexyl cyanide, or cyclohexylamine.
Elimination: Formation of cyclohexene.
Oxidation: Formation of cyclohexanone or cyclohexanoic acid.
Scientific Research Applications
1-Bromo-2-(2-methoxyethoxy)cyclohexane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-methoxyethoxy)cyclohexane involves its interaction with molecular targets through its bromine and ether functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxyethoxy group can undergo oxidation or reduction. These interactions can modulate biological pathways and molecular targets, leading to various effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with an ethane backbone instead of cyclohexane.
1-Bromo-2-methoxyethane: Lacks the additional ethoxy group.
2-Bromoethyl methyl ether: Contains a methyl ether group instead of methoxyethoxy.
Uniqueness
1-Bromo-2-(2-methoxyethoxy)cyclohexane is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to its linear or branched counterparts
Properties
Molecular Formula |
C9H17BrO2 |
---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
1-bromo-2-(2-methoxyethoxy)cyclohexane |
InChI |
InChI=1S/C9H17BrO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h8-9H,2-7H2,1H3 |
InChI Key |
YPROUSCVIHOSSP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1CCCCC1Br |
Origin of Product |
United States |
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